DL-Glutamic acid

Description

DL-Glutamic acid has been reported in Drosophila melanogaster, Trifolium repens, and other organisms with data available.

Properties

IUPAC Name |

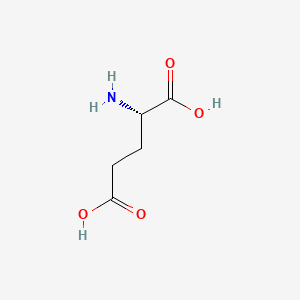

2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49717-32-0 | |

| Record name | Poly(γ-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49717-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0046987 | |

| Record name | DL-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | DL-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | DL-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-65-2, 56-86-0, 6893-26-1, 25513-46-6 | |

| Record name | Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLUTAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glutamic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyglutamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LJO5I15S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the difference between L-Glutamic acid and DL-Glutamic acid?

An In-Depth Technical Guide to the Stereoisomers of Glutamic Acid: L-Glutamic Acid vs. DL-Glutamic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic acid, a non-essential amino acid, is fundamental to numerous biological processes. However, its biological activity is critically dependent on its stereochemistry. This guide provides a detailed technical examination of the differences between L-Glutamic acid, the naturally occurring enantiomer, and this compound, its racemic mixture. We will explore the structural, biological, and pharmacological distinctions, outline analytical methods for their differentiation, and discuss their respective applications in research and development. This document serves as a comprehensive resource for scientists and professionals who require a precise understanding of these stereoisomers for experimental design, drug development, and manufacturing.

The Fundamental Distinction: Chirality and Molecular Structure

The core difference between L-Glutamic acid and this compound lies in the concept of chirality. Glutamic acid possesses a chiral center at its alpha-carbon (Cα), meaning it can exist as two non-superimposable mirror images, known as enantiomers.

-

L-Glutamic Acid: The levorotatory ("left-turning") enantiomer. This is the isomer that is almost exclusively found in proteins and utilized in mammalian biological systems. Its stereochemical configuration is essential for recognition by enzymes and receptors.

-

D-Glutamic Acid: The dextrorotatory ("right-turning") enantiomer. While less common in eukaryotes, D-Glutamic acid plays significant roles in the microbial world, particularly in the structure of bacterial cell walls.

-

This compound: This is not a distinct compound but a racemic mixture , containing equal amounts (a 50:50 ratio) of both L-Glutamic acid and D-Glutamic acid. It is typically a product of synthetic chemical manufacturing processes that do not employ chiral-specific techniques, resulting in a non-optically active mixture.

The structural difference is visualized in the Fischer projections below:

Figure 1: Fischer projections of L- and D-Glutamic acid, illustrating their non-superimposable mirror-image relationship.

Biological Significance and Functional Divergence

The stereospecificity of biological systems means that L- and D-enantiomers have vastly different roles and activities.

L-Glutamic Acid: The Eukaryotic Standard

In mammals, L-Glutamic acid is a cornerstone of biochemistry:

-

Protein Synthesis: It is one of the 20 proteinogenic amino acids incorporated into proteins during mRNA translation.

-

Neurotransmission: It is the primary excitatory neurotransmitter in the central nervous system (CNS). Its precise regulation is critical for synaptic plasticity, learning, and memory. Dysregulation is implicated in numerous neurological disorders.

-

Metabolic Precursor: It serves as a key precursor for the synthesis of other amino acids and the antioxidant glutathione.

D-Glutamic Acid: A Specialized Role

While once thought to be absent from higher organisms, D-Glutamic acid is now known to have specific, albeit lower-concentration, roles.

-

Bacterial Peptidoglycan: D-Glutamic acid is an essential structural component of the peptidoglycan layer in bacterial cell walls, providing rigidity and resistance to osmotic stress. This makes its synthesis pathway a target for antibiotics.

-

Endogenous Neuromodulator: Trace amounts of D-glutamic acid have been detected in the mammalian brain, where it is thought to act as a neuromodulator, though its precise functions are still under active investigation.

The functional divergence is a direct result of enzymatic and receptor stereospecificity. The active site of an enzyme or the binding pocket of a receptor is a three-dimensional chiral environment that will preferentially bind one enantiomer over the other.

Figure 2: Functional roles of L-Glutamic acid vs. D-Glutamic acid, originating from the this compound mixture.

Comparative Overview: L- vs. This compound

For researchers and developers, the choice between L- and this compound depends entirely on the application's requirement for stereochemical purity.

| Attribute | L-Glutamic Acid | This compound |

| Composition | >99% L-enantiomer | 50% L-enantiomer, 50% D-enantiomer |

| Source | Typically microbial fermentation (e.g., Corynebacterium glutamicum) | Chemical synthesis |

| Biological Activity (Mammalian) | High (neurotransmitter, proteinogenic) | Approximately 50% of the activity of the pure L-form, as the D-form is largely inactive or metabolized differently. |

| Primary Application | Cell culture media, neuroscience research, pharmaceutical active ingredients, food additive (MSG) | Chemical synthesis starting material, non-biological applications, research on racemic mixtures. |

| Regulatory Status | Generally Recognized as Safe (GRAS) by the FDA for food use. Well-defined in pharmacopeias (e.g., USP, EP). | Not typically used in food or drugs directly. Its components (L- and D-glutamic acid) have their own profiles. |

| Cost | Generally higher due to the specificity of the fermentation process. | Generally lower due to simpler synthetic manufacturing. |

Analytical Methodologies for Enantiomeric Differentiation

Distinguishing and quantifying the enantiomers of glutamic acid is critical for quality control in pharmaceuticals, food science, and research. The primary challenge is that enantiomers have identical physical properties (melting point, boiling point, solubility) in a non-chiral environment. Therefore, chiral-specific analytical techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the most common and robust method for separating enantiomers.

Principle: The stationary phase of the HPLC column is itself chiral. As the racemic mixture (this compound) passes through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation and quantification.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 0.1 M HCl or mobile phase).

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

Prepare a series of standards of known concentrations of pure L- and D-Glutamic acid for calibration.

-

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC with a UV or fluorescence detector.

-

Chiral Column: A ligand-exchange column (e.g., Astec CLC-D) or a crown ether-based column is effective for amino acids.

-

Mobile Phase: A typical mobile phase would be an aqueous solution of copper (II) sulfate (e.g., 2 mM CuSO₄), pH adjusted to ~4.5. The copper ions form diastereomeric complexes with the glutamic acid enantiomers, which are resolved on the column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Pre-column derivatization with a fluorogenic agent like o-phthalaldehyde (OPA) followed by fluorescence detection (Ex: 340 nm, Em: 450 nm) provides high sensitivity. Alternatively, UV detection at ~210 nm can be used for higher concentrations.

-

-

Data Analysis:

-

Two separate peaks will be observed in the chromatogram, one for L-Glutamic acid and one for D-Glutamic acid.

-

Identify the peaks by comparing their retention times to the pure standards.

-

Calculate the area under each peak. The ratio of the peak areas (e.g., 50:50) confirms the racemic nature of the sample.

-

Figure 3: Workflow for the chiral HPLC separation of glutamic acid enantiomers.

Conclusion for the Practicing Scientist

The distinction between L-Glutamic acid and this compound is not trivial; it is a fundamental consideration of stereochemistry with profound biological and experimental implications.

-

For Cell Biologists and Neuroscientists: Use only high-purity L-Glutamic acid for cell culture, receptor binding assays, and in vivo studies to ensure biologically relevant results. The presence of the D-enantiomer from a DL-mixture would be an uncontrolled variable and a significant confounder.

-

For Synthetic Chemists: This compound can be a cost-effective starting material for syntheses where the chiral center will be destroyed or where a subsequent chiral resolution step is planned.

-

For Drug Development Professionals: The enantiomeric purity of any amino acid-based API is a critical quality attribute. The D-enantiomer must be treated as a distinct impurity with its own potential pharmacological and toxicological profile that must be characterized. Using a racemic mixture where a single enantiomer is the active moiety is generally not acceptable to regulatory agencies like the FDA and EMA.

Ultimately, the choice is dictated by stereochemical requirements. When biological activity is the goal, the stereochemically pure L-enantiomer is essential. When used as a simple chemical building block, the racemic mixture may suffice. A thorough understanding of this chiral distinction is paramount for scientific integrity and the successful outcome of research and development projects.

The-Role-of-DL-Glutamic-Acid-in-Neurotransmission-A-Technical-Guide

<

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamatergic signaling, the primary engine of excitatory neurotransmission in the vertebrate central nervous system (CNS), is fundamentally governed by L-Glutamic acid.[1][2][3][4] However, the nervous system is not a stereochemically pure environment. The presence and functional implications of its enantiomer, D-Glutamic acid, and by extension, the racemic mixture DL-Glutamic acid, introduce a layer of complexity that is critical for researchers and drug developers to understand. This guide provides an in-depth technical exploration of the distinct and overlapping roles of these stereoisomers in neurotransmission. We will deconstruct the canonical functions of L-Glutamic acid, explore the emerging neuromodulatory role of D-Glutamic acid, and analyze the consequential effects of their racemic mixture. This document is structured to provide not just a declarative overview but a practical, methodology-focused resource, complete with experimental protocols and data interpretation frameworks essential for rigorous scientific inquiry in this field.

Section 1: The Foundation: L-Glutamic Acid as the Principal Excitatory Neurotransmitter

L-Glutamic acid (L-glutamate) is the most abundant excitatory neurotransmitter, utilized in over 90% of synaptic connections in the human brain.[4] Its function is central to a vast array of neurological processes, including synaptic plasticity, learning, and memory.[3][4][5][6]

Canonical Synaptic Lifecycle

The action of L-glutamate follows a tightly regulated cycle:

-

Synthesis and Storage: L-glutamate is synthesized in the presynaptic neuron or neighboring glial cells from glutamine via the enzyme glutaminase as part of the glutamate-glutamine cycle.[4][7] It is then packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs).[7]

-

Release: An action potential triggers the influx of Ca²⁺, causing vesicles to fuse with the presynaptic membrane and release L-glutamate into the synaptic cleft.

-

Receptor Binding: L-glutamate diffuses across the cleft and binds to postsynaptic ionotropic and metabotropic receptors.[3]

-

Signal Termination: The signal is terminated by the rapid removal of L-glutamate from the synaptic cleft by Excitatory Amino Acid Transporters (EAATs) located on glial cells and neurons.[8] Within glial cells, glutamate is converted back to glutamine, which is then transported back to the neuron to complete the cycle.[7][9][10]

Receptor Families

L-glutamate exerts its effects through two major classes of receptors:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[8]

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Responsible for the bulk of fast excitatory neurotransmission.[8]

-

NMDA (N-methyl-D-aspartate) Receptors: Unique "coincidence detectors" that require both glutamate binding and postsynaptic membrane depolarization to relieve a magnesium (Mg²⁺) block.[8][11] Their activation leads to Ca²⁺ influx, a critical step for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.[6][8][9]

-

Kainate Receptors: Less abundant, with roles in both pre- and postsynaptic modulation.[4]

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, second-messenger signaling pathways.[8]

Diagram: Canonical L-Glutamate Synaptic Transmission

Caption: Workflow of L-Glutamate synthesis, release, reception, and reuptake.

Section 2: The Emerging Modulator: D-Glutamic Acid's Role in the CNS

For decades, D-amino acids were considered unnatural in mammals. However, substantial evidence now confirms the presence and physiological significance of D-Glutamic acid (D-glutamate) and other D-amino acids in the CNS.[12]

Endogenous Presence and Metabolism

D-glutamate is found endogenously in various brain regions. While its synthetic pathway is not fully elucidated, its degradation is primarily catalyzed by the FAD-dependent enzyme D-aspartate oxidase (DDO).[12][13][14][15] DDO stereospecifically catalyzes the oxidative deamination of acidic D-amino acids, including D-glutamate and D-aspartate, converting them to their corresponding α-keto acids.[14][16] This enzymatic control suggests a tightly regulated system for maintaining D-glutamate levels, implying a functional role.

Interaction with NMDA Receptors

The most well-characterized function of D-amino acids in the CNS is their interaction with the NMDA receptor. The NMDA receptor is unique in that it requires the binding of two different agonists for activation: L-glutamate at its primary binding site (historically called the "glutamate site") and a co-agonist at what was historically called the "glycine site".[11]

While glycine and D-serine are the primary endogenous co-agonists, studies have shown that D-glutamate can also act at this co-agonist site. This creates a complex regulatory landscape where the relative concentrations of glycine, D-serine, and D-glutamate can modulate NMDA receptor activity and, consequently, synaptic plasticity.

Diagram: NMDA Receptor Co-agonist Binding Sites

Caption: D-Glutamate acts as a co-agonist at the GluN1 subunit of the NMDA receptor.

Section 3: this compound: Unraveling the Effects of a Racemic Mixture

In experimental settings, particularly in commercially supplied glutamate, the use of this compound (a 50:50 racemic mixture of D- and L-enantiomers) is common. Understanding the implications of using this mixture is paramount for data interpretation and reproducibility.

When this compound is applied to a neuronal system, it initiates parallel and potentially interacting effects:

-

L-Glutamate Component: Acts as the primary agonist at all glutamate receptors (AMPA, NMDA, Kainate, and mGluRs), driving robust excitatory postsynaptic potentials.

-

D-Glutamate Component: Primarily acts as a co-agonist at the NMDA receptor's GluN1 site.

The net effect is not simply additive. The presence of D-glutamate can potentiate the NMDA receptor response to the L-glutamate component, provided the co-agonist site is not already saturated by endogenous glycine or D-serine. This can lead to an overestimation of the potency of L-glutamate or produce experimental results that are not representative of pure L-glutamate physiology. Therefore, for studies aiming to dissect specific receptor subtype contributions, the use of stereochemically pure L-Glutamic acid is essential.

Section 4: Key Experimental Protocols for Investigating Glutamatergic Systems

To rigorously investigate the distinct roles of glutamate enantiomers, specific and validated experimental protocols are required. As a senior application scientist, I emphasize that the choice of methodology must be driven by the specific research question, and each protocol must incorporate controls to ensure self-validation.

Protocol 4.1: In Vitro Radioligand Receptor Binding Assay

This assay is fundamental for determining the affinity (Kᵢ) of L-, D-, and this compound for specific glutamate receptor subtypes.[17][18][19] It relies on the principle of competitive displacement of a known high-affinity radioligand.

Objective: To quantify and compare the binding affinities of glutamate enantiomers at specific receptor sites (e.g., AMPA, NMDA) expressed in cell membranes.

Methodology:

-

Membrane Preparation:

-

Harvest cells (e.g., HEK293 cells) stably expressing the glutamate receptor subtype of interest or dissect brain tissue from a specific region.

-

Homogenize the tissue/cells in ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.

-

-

Competitive Binding Reaction:

-

In a multiwell plate, set up triplicate reactions for each concentration of the test compound (L-, D-, or DL-Glutamate).

-

To each well, add:

-

The prepared membrane suspension.

-

A fixed concentration of a specific radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]CGP 39653 for the NMDA-glutamate site).

-

Increasing concentrations of the unlabeled test compound.

-

-

Include "total binding" wells (no competitor) and "non-specific binding" wells (excess unlabeled agonist to saturate all specific sites).

-

-

Incubation & Termination:

-

Incubate the plate at a defined temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification & Analysis:

-

Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its affinity.[20]

-

Diagram: Workflow for Competitive Binding Assay

Caption: Step-by-step workflow for a radioligand competitive binding assay.

Data Presentation: Example Binding Affinities

| Compound | Receptor Target | Typical Kᵢ (μM) | Primary Role |

| L-Glutamic Acid | AMPA Receptor | 0.1 - 1.0 | Agonist |

| NMDA (GluN2) Site | 1.0 - 5.0 | Agonist | |

| D-Glutamic Acid | AMPA Receptor | > 1000 | Inactive |

| NMDA (GluN1) Site | 5.0 - 20.0 | Co-agonist | |

| This compound | AMPA Receptor | 0.2 - 2.0 | Agonist (L-form) |

| NMDA (GluN2/GluN1) | Complex | Agonist & Co-agonist |

Note: These values are illustrative and can vary based on experimental conditions and receptor subtype.

Protocol 4.2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a functional readout of receptor activity by directly measuring ion flow through channels in response to agonist application.[21][22][23][24]

Objective: To measure and characterize the postsynaptic currents elicited by L-, D-, and this compound at glutamate receptors on a single neuron.

Methodology:

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Patching a Neuron:

-

Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF.

-

Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the membrane patch, achieving the "whole-cell" configuration, which allows electrical access to the entire cell.[21]

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).

-

To isolate NMDA receptor currents, hold the cell at a depolarized potential (e.g., +40 mV) in Mg²⁺-free aCSF to relieve the voltage-dependent block. AMPA currents can be blocked pharmacologically with an antagonist like CNQX.

-

-

Drug Application:

-

Apply precise concentrations of L-, D-, or this compound via the perfusion system or a local puff pipette.

-

Record the resulting inward (at -70 mV) or outward (at +40 mV) currents.

-

-

Analysis:

-

Measure the peak amplitude, rise time, and decay kinetics of the evoked currents.

-

Construct dose-response curves to determine the potency (EC₅₀) and efficacy of each compound.

-

For DL-glutamate, compare the response to the sum of the individual enantiomer responses to check for synergistic or inhibitory interactions.

-

Protocol 4.3: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter concentrations in the brain of a freely moving animal, providing insight into the dynamics of neurotransmitter release and uptake.[25][26][27][28]

Objective: To measure the extracellular levels of L- and D-glutamate in a specific brain region following local application of this compound.

Methodology:

-

Probe Implantation:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusate (dialysate).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

-

Pharmacological Challenge:

-

After establishing a stable baseline, switch the perfusion medium to one containing a known concentration of this compound (reverse dialysis).

-

Continue collecting dialysate samples to measure how the system responds to the exogenous glutamate and how quickly the components are cleared.

-

-

Sample Analysis:

-

Analyze the dialysate samples using a highly sensitive method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization, or mass spectrometry, to separate and quantify L- and D-glutamate.

-

-

Data Interpretation:

-

Plot the concentration of L- and D-glutamate over time.

-

The disappearance rate of the perfused D-glutamate can provide an index of DDO activity, while the clearance of L-glutamate reflects the activity of EAATs.

-

Section 5: Implications for Drug Development and Future Research

A nuanced understanding of glutamate stereoisomerism is critical for therapeutic innovation.

-

Stereospecificity in Drug Design: The differential effects of L- and D-glutamate underscore the necessity of stereospecificity in drug design. Compounds targeting the NMDA co-agonist site, for instance, must be designed and tested with the understanding that they will compete with endogenous ligands like D-serine and D-glutamate.

-

Therapeutic Targets: D-aspartate oxidase (DDO) emerges as a potential therapeutic target. Inhibiting DDO would increase the endogenous levels of D-glutamate and D-aspartate, potentially enhancing NMDA receptor function. This could be a strategy for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia.[16]

Future Research Directions:

-

Elucidating the complete synthesis and transport mechanisms for D-glutamate in the CNS.

-

Investigating the potential role of D-glutamate at receptors other than the NMDA co-agonist site.

-

Developing PET ligands to visualize and quantify D-glutamate and DDO activity in vivo.

Section 6: References

-

Andersen, F., et al. (1995). Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. Journal of Neuroscience Methods, 59(2), 169-74. [Link]

-

Boll, E. A., et al. (2020). D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications. Applied Microbiology and Biotechnology, 104(5), 1883-1896. [Link]

-

Leyrer-Jackson, J. M., & Olive, M. F. (2019). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1941, 107-135. [Link]

-

Coyle, J. T., Leski, M., & Morrison, J. H. (n.d.). THE DIVERSE ROLES OF L-GLUTAMIC ACID IN BRAIN SIGNAL TRANSDUCTION. American College of Neuropsychopharmacology. [Link]

-

Watkins, J. C. (2000). l-Glutamate as a Central Neurotransmitter: Looking Back. Biochemical Society Transactions, 28(4), 297-310. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of L-Glutamic Acid in Cellular Metabolism and Brain Function. PharmaChem. [Link]

-

Lada, M. W., et al. (1997). High Temporal Resolution Monitoring of Glutamate and Aspartate in Vivo Using Microdialysis On-Line with Capillary Electrophoresis with Laser-Induced Fluorescence Detection. Analytical Chemistry, 69(22), 4560-4565. [Link]

-

Quirion, B., et al. (2018). In Vivo Determination of Glutamate Uptake by Brain Microdialysis. Bio-protocol, 8(18), e3020. [Link]

-

Leyrer-Jackson, J. M., & Olive, M. F. (2019). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. University of Kentucky Libraries. [Link]

-

Leyrer-Jackson, J. M., & Olive, M. F. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Semantic Scholar. [Link]

-

Leyrer-Jackson, J. M., & Olive, M. F. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. PubMed. [Link]

-

Wikipedia. (n.d.). D-aspartate oxidase. Wikipedia. [Link]

-

Tovar-Y-Romo, L. B., et al. (2021). Defects in Mouse Cortical Glutamate Uptake Can Be Unveiled In Vivo by a Two-in-One Quantitative Microdialysis. ACS Chemical Neuroscience, 12(24), 4585-4595. [Link]

-

Lee, M., et al. (2020). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. ACS Chemical Neuroscience, 11(17), 2691-2698. [Link]

-

Li, P., et al. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. CNS Neuroscience & Therapeutics, 30(2), e14617. [Link]

-

Boll, E. A., et al. (2020). D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications. Request PDF on ResearchGate. [Link]

-

Wikipedia. (n.d.). DDO (gene). Wikipedia. [Link]

-

Wikipedia. (n.d.). Glutamic acid. Wikipedia. [Link]

-

Harada, S., et al. (2001). Electrophysiological and Pharmacological Characteristics of Ionotropic Glutamate Receptors in Medial Vestibular Nucleus Neurons: A Whole Cell Patch Clamp Study in Acutely Dissociated Neurons. Journal of Medical Investigation, 48(1-2), 43-56. [Link]

-

Duarte, C. B., et al. (2004). UNDERSTANDING THE PHYSIOLOGY OF GLUTAMATE RECEPTORS BY USE OF A PROTOCOL FOR NEURONAL STAINING. Advances in Physiology Education, 28(4), 184-191. [Link]

-

Pollegioni, L., & Sacchi, S. (2020). Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism. Frontiers in Molecular Biosciences, 7, 18. [Link]

-

Wikipedia. (n.d.). Glutamate (neurotransmitter). Wikipedia. [Link]

-

JoVE. (2018). NMDA-receptor Study Protocol. Journal of Visualized Experiments. [Link]

-

Duarte, C. B., et al. (2004). Understanding the physiology of glutamate receptors by use of a protocol for neuronal staining. PubMed. [Link]

-

Walker, J. M. (2022). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 23(19), 11726. [Link]

-

Li, P., et al. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. PubMed Central. [Link]

-

Department of Neurobiology & Anatomy, The University of Texas Medical School at Houston. (n.d.). Amino Acid Neurotransmitters. Neuroscience Online. [Link]

-

Springer Protocols. (2013). Glutamate Receptors and Synaptic Physiology in Developing Neural Circuits. Springer Nature. [Link]

-

Cleveland Clinic. (2022). Glutamate: What It Is & Function. Cleveland Clinic. [Link]

-

Sanacora, G., et al. (2017). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. Chronic Stress, 1. [Link]

-

Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]

-

Tallman, J. F. (2017). Receptor Binding Assays and Drug Discovery. Journal of Psychiatry and Brain Science, 2(5). [Link]

-

Popescu, G. K. (2012). Activation Mechanisms of the NMDA Receptor. In: Van Dongen, A.M. (eds) Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

-

Wang, S., et al. (2024). Investigating the L-Glu-NMDA receptor-H2S-NMDA receptor pathway that regulates gastric function in rats' nucleus ambiguus. Semantic Scholar. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]

-

Behar, T. N., et al. (1999). Glutamate Acting at NMDA Receptors Stimulates Embryonic Cortical Neuronal Migration. The Journal of Neuroscience, 19(11), 4449-4461. [Link]

-

De Sarro, G., et al. (1993). Effect of glutamate receptor antagonists on N-methyl-D-aspartate- and (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-induced convulsant effects in mice and rats. European Journal of Pharmacology, 242(3), 213-20. [Link]

-

Gandal, M. J. (2023). Physiology, NMDA Receptor. StatPearls. [Link]

Sources

- 1. acnp.org [acnp.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Glutamic acid - Wikipedia [en.wikipedia.org]

- 4. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

- 9. mdpi.com [mdpi.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-aspartate oxidase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. DDO (gene) - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism [frontiersin.org]

- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 18. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholars.uky.edu [scholars.uky.edu]

- 23. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. | Semantic Scholar [semanticscholar.org]

- 24. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 28. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Technical Guide to DL-Glutamic Acid: Properties and Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physical and chemical properties of DL-Glutamic acid, a fundamental racemic mixture of the proteinogenic amino acid. As a key intermediate in pharmaceutical synthesis and a subject of study in biochemical research, a thorough understanding of its characteristics is paramount for experimental design, execution, and interpretation.[1][2] This document moves beyond simple data recitation to explain the causality behind these properties and provide validated protocols for their verification in a laboratory setting.

Section 1: Core Physicochemical Characteristics

The utility of this compound in a laboratory context is dictated by its fundamental molecular structure and resulting physical properties.

1.1 Molecular Identity and Structure

This compound is an alpha-amino acid, meaning the amino group is attached to the carbon atom adjacent to a carboxyl group.[3] Its structure features a five-carbon backbone with two carboxyl groups, making it a dicarboxylic acid. The "DL" designation signifies that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[4] This racemic nature renders the bulk material optically inactive.[5]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-Aminopentanedioic acid | [6][7][] |

| CAS Number | 617-65-2 | [6][7][9][10] |

| Molecular Formula | C₅H₉NO₄ | [6][7][9][11] |

| Molecular Weight | 147.13 g/mol | [7][][9][12] |

| Appearance | White crystalline powder or solid |[][9][11][13] |

1.2 Thermal Properties: Melting and Decomposition

The melting point of this compound is more accurately described as a decomposition temperature. When heated, the compound degrades rather than undergoing a clean phase transition from solid to liquid. Literature and supplier values show some variance, which is common for compounds that decompose upon heating. Researchers should anticipate decomposition at temperatures exceeding 190°C.[][10][11][14]

Table 2: Reported Melting/Decomposition Points of this compound

| Temperature (°C) | Notes | Source(s) |

|---|---|---|

| 194 | - | [][15] |

| 199 | Decomposes | [10] |

| 205 | Decomposes (lit.) | [11] |

| >200 | Decomposes | [14] |

| 224 | Decomposes |[16] |

This thermal instability is a critical consideration for any experimental protocol involving heat, such as drying or certain analytical techniques. Decomposition can lead to the formation of nitrogen oxides and carbon oxides.[14][17][18]

1.3 Solubility Profile

The solubility of this compound is a direct consequence of its molecular structure, which contains both polar functional groups (two carboxylic acids, one amine) and a nonpolar hydrocarbon backbone.[19] It is sparingly soluble in water and practically insoluble in most common nonpolar organic solvents.[16][20] Its amphoteric nature—the ability to act as both an acid and a base—means its solubility is highly dependent on pH. It readily dissolves in dilute acidic and alkaline solutions.[13]

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Source(s) |

|---|---|---|---|

| Water | 7.5 g/L | 20 | [11] |

| Water | 8.57 g/L | 25 | [10][16] |

| Water | 21 g/L | 25 | [14] |

| Ethanol | Practically Insoluble / Sparingly | 25 | [3][16] |

| Ether | Practically Insoluble / Sparingly | - | [3][16] |

| Acetone | Insoluble | - | [16] |

| 1 M HCl | Soluble | - |

| 5% NaOH | Soluble | - |[21][22] |

The relatively low aqueous solubility at neutral pH is due to the strong intermolecular forces in its crystalline zwitterionic form, which require significant energy to overcome.[19]

1.4 Acidity and Zwitterionic Nature

This compound possesses three ionizable functional groups: the α-carboxyl group, the side-chain carboxyl group, and the α-amino group. Each group has a distinct acid dissociation constant (pKa), which dictates the molecule's net charge at a given pH.[23]

Table 4: Acid Dissociation Constants (pKa) of this compound at 25°C

| Ionizable Group | pKa Value | Source(s) |

|---|---|---|

| α-Carboxyl (pKa₁) | 2.10 - 2.19 | [10][23][24] |

| Side-Chain Carboxyl (pKa₂) | 4.07 - 4.25 | [10][23][24] |

| α-Amino (pKa₃) | 9.47 - 9.67 |[16][23][24] |

These pKa values explain the pH-dependent behavior of glutamic acid.

-

At low pH (e.g., pH < 2): All three groups are protonated, giving the molecule a net positive charge (+1).

-

At intermediate pH (e.g., pH 3): The α-carboxyl group deprotonates, forming a zwitterion with both a positive (NH₃⁺) and a negative (COO⁻) charge, resulting in a net neutral charge.

-

At higher pH (e.g., pH 7): The side-chain carboxyl also deprotonates, giving the molecule a net negative charge (-1).

-

At high pH (e.g., pH > 10): The α-amino group deprotonates, resulting in a net negative charge (-2).

This behavior is fundamental to its role in biological systems and is a key parameter for techniques like ion-exchange chromatography and electrophoresis.[25]

Caption: Workflow for safe handling and storage of this compound.

General occupational hygiene practices, such as keeping the substance away from food and drink, should always be followed. [14][32]Recommended storage is in a dry, cool (2–8 °C or 15-25°C, depending on the supplier), and well-ventilated area away from incompatible materials. [8][14][32]

Section 4: Experimental Protocols for Property Verification

The following protocols are designed as self-validating systems to confirm the key properties of a this compound sample in the lab.

4.1 Protocol: Determination of Solubility Profile

This protocol systematically classifies the compound based on its solubility, confirming its amphoteric nature. [22][26][27] Objective: To verify the solubility of this compound in polar, nonpolar, acidic, and basic solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula, weighing balance

-

Solvents: Deionized water, 5% (w/v) HCl, 5% (w/v) NaOH, Diethyl ether

-

pH paper

Procedure:

-

Preparation: Label four test tubes: "Water," "HCl," "NaOH," and "Ether."

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Observe each tube for dissolution. A compound is considered soluble if no solid particles remain and the solution is clear. [26]6. Water Solubility Test: For the "Water" tube, if the sample appears insoluble or sparingly soluble, test the pH of the slurry with pH paper.

-

Verification of Acid/Base Solubility:

-

To the "NaOH" tube (where the sample should dissolve), add 5% HCl dropwise until the solution is acidic (test with pH paper). Observe for the formation of a precipitate.

-

To the "HCl" tube (where the sample should dissolve), add 5% NaOH dropwise until the solution is basic. Observe for any changes.

-

Expected Results & Interpretation:

-

Water: Sparingly soluble. The pH should be weakly acidic. [19]* Diethyl Ether: Insoluble. This confirms its poor solubility in nonpolar organic solvents. [16]* 5% NaOH: Soluble. This demonstrates the presence of an acidic functional group (carboxylic acid) that reacts to form a soluble sodium salt. [27]The subsequent addition of acid should cause the water-insoluble free acid to precipitate out, confirming the reaction.

-

5% HCl: Soluble. This demonstrates the presence of a basic functional group (amine) that reacts to form a soluble ammonium salt. [26]

Caption: Flowchart for the experimental solubility classification.

4.2 Protocol: Titrimetric Determination of pKa Values

This protocol uses a classic acid-base titration to experimentally determine the pKa values. [28][29] Objective: To generate a titration curve for this compound and estimate its three pKa values.

Materials:

-

This compound sample

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Beakers, volumetric flasks

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution (optional, for back-titration)

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.15 g of this compound and dissolve it in ~50 mL of deionized water in a 100 mL beaker. It may not dissolve completely initially.

-

Initial pH Adjustment (Optional but Recommended): To visualize the first pKa, add 0.1 M HCl dropwise to the slurry until the pH is below 1.5. This ensures all carboxyl groups are fully protonated.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH over the beaker.

-

Titration:

-

Record the initial pH of the solution.

-

Begin adding the 0.1 M NaOH in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

As you approach the equivalence points (regions of rapid pH change), reduce the increment size (e.g., 0.1 mL) to obtain more data points.

-

Continue the titration until the pH is above 11 to ensure all three protons have been titrated.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Identify the three equivalence points (the steepest parts of the curve).

-

The pKa values are the pH values at the midpoints between the equivalence points (i.e., at half the volume of NaOH required to reach the next equivalence point). [25] * pKa₁: The pH at the volume halfway to the first equivalence point.

-

pKa₂: The pH at the volume halfway between the first and second equivalence points.

-

pKa₃: The pH at the volume halfway between the second and third equivalence points.

-

-

Expected Results & Interpretation: The resulting curve should show three distinct buffer regions corresponding to the three pKa values. The experimentally determined values should be close to the literature values listed in Table 4. This experiment provides direct, functional proof of the compound's identity and triprotic, amphoteric nature. [38]

Conclusion

This compound is a foundational compound whose utility is deeply rooted in its physicochemical properties. Its amphoteric nature, governed by three distinct pKa values, dictates its solubility and charge state, which are critical parameters for its application in synthesis, separation, and biological assays. Its thermal instability and specific reactivity profile demand careful handling and storage protocols. By understanding the causality behind these properties and employing validated experimental protocols for their verification, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33032, L-Glutamic Acid. Retrieved from [Link]

-

Scribd (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

GeeksforGeeks (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

LookChem (n.d.). This compound. Retrieved from [Link]

-

Scribd (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

Chemistry For Everyone (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Gl-Chem (n.d.). This compound: A Versatile Amino Acid for Pharma & Beyond. Retrieved from [Link]

-

University of Toronto Scarborough (n.d.). Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 611, this compound. Retrieved from [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: L-Glutamic acid. Retrieved from [Link]

-

University of Colorado Boulder (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Studylib (n.d.). Amino Acid Titration: Concentration & pKa Determination. Retrieved from [Link]

-

University of Arizona (n.d.). Amino Acids. Retrieved from [Link]

-

eGyanKosh (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

Xi'an Lyphar Biotech (2023, October 24). Chemical Structure and Physical Properties of L-Glutamic Acid. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP (n.d.). This compound 99% Material Safety Data Sheet. Retrieved from [Link]

-

Columbus Chemical Industries, Inc. (n.d.). L-Glutamic Acid - 5291 - SAFETY DATA SHEET. Retrieved from [Link]

-

Baldwin, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Wikipedia (n.d.). Glutamic acid. Retrieved from [Link]

-

NIST (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST (n.d.). This compound UV/Visible spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Eroglu Lab (2020, November 23). 04 - Amino Acid Titration Curve [Video]. YouTube. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. Retrieved from [Link]

-

Chemistry Stack Exchange (2024, February 1). solubility of glutamic acid in water. Retrieved from [Link]

-

Biological Magnetic Resonance Bank (n.d.). BMRB entry bmse000037 - L-Glutamic Acid. Retrieved from [Link]

-

ResearchGate (2025, August 7). Solubility of alpha-form and beta-form of L-glutamic acid in different aqueous solvent mixtures. Retrieved from [Link]

-

NIST (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). Understanding the Role of this compound Hydrate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Zhou, L., et al. (2022). Chiral resolution of DL‐glutamic acid by a chiral additive. Journal of Chemical Technology & Biotechnology, 97(5), 1234-1241. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality [biolyphar.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | C5H9NO4 | CID 611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(617-65-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Glutamic acid - Wikipedia [en.wikipedia.org]

- 11. lookchem.com [lookchem.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound | 617-65-2 [chemicalbook.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. 617-65-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cdnisotopes.com [cdnisotopes.com]

- 18. columbuschemical.com [columbuschemical.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. oxfordlabchem.com [oxfordlabchem.com]

- 21. scribd.com [scribd.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Amino Acids [vanderbilt.edu]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. youtube.com [youtube.com]

- 26. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 27. www1.udel.edu [www1.udel.edu]

- 28. scribd.com [scribd.com]

- 29. studylib.net [studylib.net]

A Comprehensive Technical Guide to the Synthesis and Structural Analysis of DL-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic acid, a non-essential amino acid, is a cornerstone of numerous biological processes and a pivotal molecule in the pharmaceutical and food industries.[][2] This guide provides an in-depth exploration of the chemical synthesis of DL-glutamic acid, offering a detailed examination of prevalent methodologies. Furthermore, it delves into the critical techniques for the structural elucidation and analysis of glutamic acid, equipping researchers with the foundational knowledge to both synthesize and characterize this vital compound. This document is structured to provide not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for professionals in research and drug development.

Introduction: The Significance of Glutamic Acid

Glutamic acid, chemically known as 2-aminopentanedioic acid, is an acidic amino acid characterized by the presence of an amino group and two carboxyl groups.[] This structure imparts acidic properties to the molecule and allows it to exist as a zwitterion in solution.[] While L-glutamic acid is the naturally occurring enantiomer and a fundamental building block of proteins, the racemic mixture, this compound, is of significant interest in various chemical and pharmaceutical applications.[2][3] Its derivatives, such as monosodium glutamate (MSG), are widely used as flavor enhancers.[][4] Understanding the synthesis and structural properties of this compound is crucial for its application in drug development, metabolic research, and industrial production.[5][6]

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through several chemical routes. The choice of method often depends on factors such as starting material availability, desired yield, and scalability. This section will explore some of the most established synthetic strategies.

The Strecker Synthesis

A classic and versatile method for amino acid synthesis, the Strecker synthesis, can be adapted for this compound.[7][8][9] The process typically starts with an aldehyde, ammonia, and cyanide.[7][8] For glutamic acid, a suitable starting material is a derivative of glutaraldehyde.

Experimental Protocol: Strecker Synthesis of this compound

-

Iminonitrile Formation: React 3-cyanopropanal with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile. The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion.[8][10]

-

Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis. This step converts the nitrile group into a carboxylic acid, yielding this compound.[8][10]

Causality: The Strecker synthesis is a powerful C-C bond-forming reaction that efficiently introduces the amino and carboxyl functionalities in a single carbon center. The choice of starting aldehyde directly dictates the side chain of the resulting amino acid.

Amidomalonate Synthesis

The amidomalonate synthesis is another robust method that provides good yields of α-amino acids.[11][12] This method is an extension of the malonic ester synthesis.[11][12]

Experimental Protocol: Amidomalonate Synthesis of this compound

-

Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[11][13]

-

Alkylation: The enolate is then alkylated with a suitable electrophile. For glutamic acid synthesis, an appropriate reagent would be a 2-haloacetic acid ester (e.g., ethyl bromoacetate). This introduces the second carboxyl group.

-

Hydrolysis and Decarboxylation: The resulting product is then hydrolyzed with a strong acid (e.g., HCl). This step serves three purposes: hydrolysis of the ester groups to carboxylic acids, hydrolysis of the acetamido group to an amino group, and decarboxylation of the geminal dicarboxylic acid, yielding this compound.[11][13]

Causality: The acidity of the α-hydrogen in diethyl acetamidomalonate makes it an excellent nucleophile for SN2 reactions, allowing for the straightforward introduction of various side chains.

Sources

- 2. Glutamic Acid Structure, Formula & Uses | Study.com [study.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. agilent.com [agilent.com]

- 6. Production of Glutamic acid.pptx [slideshare.net]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. news-medical.net [news-medical.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

DL-Glutamic Acid: A Strategic Precursor in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Glutamic acid, a racemic mixture of the proteinogenic L-glutamic acid and its non-natural D-enantiomer, stands as a pivotal and cost-effective starting material in the synthesis of a diverse array of pharmaceuticals.[1][2] Its utility transcends its fundamental role as an amino acid, offering a versatile scaffold for constructing complex active pharmaceutical ingredients (APIs), from anticancer agents to neurological drugs. This guide provides an in-depth exploration of the strategic application of this compound in pharmaceutical development. We will dissect the critical process of enantiomeric resolution, explore its transformation into high-value intermediates, and detail its role in the synthesis of notable drugs and advanced drug delivery systems. The narrative is grounded in mechanistic principles and validated protocols, offering field-proven insights for the discerning scientist.

The Foundational Role of this compound

This compound (CAS: 617-65-2) is more than a simple racemic mixture; it is a strategic raw material whose value lies in its inherent chirality and dual functional groups (two carboxylic acids and one amine).[1] This structure provides multiple reactive handles for a wide range of chemical transformations, making it an indispensable building block for complex molecular architectures.[2] While chemical synthesis often yields this racemic form, the biological activity of most pharmaceuticals is stereospecific, necessitating the separation of the D- and L-isomers. This challenge of resolution is the first and most critical step in unlocking the synthetic potential of this compound.

The primary advantage of starting with this compound is economic. Industrial-scale fermentation and chemical synthesis methods provide a cost-effective and readily available source of the glutamic acid scaffold.[][4] The subsequent challenge, and the focus of significant process chemistry, is the efficient and high-yield resolution of the enantiomers.

The Chirality Imperative: Resolution of D- and L-Enantiomers

In pharmaceutical science, enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to isolate a single, desired enantiomer from a racemic mixture is not merely a matter of purity, but of safety and efficacy. The resolution of this compound is a classic yet critical industrial process, primarily achieved through enzymatic methods and preferential crystallization.

Enzymatic Resolution: The Power of Biocatalysis

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between the D- and L-enantiomers. A common industrial approach involves the use of an aminoacylase enzyme.[5][6] The process begins by acylating the amino group of this compound, creating N-acetyl-DL-glutamic acid. The enzyme L-aminoacylase is then introduced, which selectively hydrolyzes the acetyl group from only the L-enantiomer, leaving the N-acetyl-D-glutamic acid untouched.[6]

The resulting mixture contains free L-glutamic acid and N-acetyl-D-glutamic acid. Due to their significant difference in solubility and chemical properties, they can be easily separated. The N-acetyl-D-glutamic acid can then be hydrolyzed by chemical means to yield pure D-glutamic acid.[5] This method is highly efficient, often yielding enantiomeric excess (e.e.) values greater than 99%.[5]

Workflow for Enzymatic Resolution

Caption: Workflow of this compound resolution via enzymatic hydrolysis.

Resolution by Preferential Crystallization

This physical method exploits differences in crystal formation kinetics. When a supersaturated solution of a racemic compound is seeded with crystals of one pure enantiomer, that same enantiomer is induced to crystallize out of the solution, leaving the other in the mother liquor.[7]

Recent advancements have combined preferential crystallization with in-situ enzymatic racemization.[8][9] In this highly efficient process, an enzyme like glutamate racemase is used to continuously convert the unwanted enantiomer (which remains in solution) back into the desired enantiomer, which can then crystallize. This dynamic resolution process can theoretically achieve a 100% yield of the target enantiomer, a significant improvement over the 50% maximum yield of traditional preferential crystallization.[9]

Data Summary: Comparison of Resolution Methods

| Method | Key Principle | Typical Yield (Single Pass) | Enantiomeric Purity (e.e.) | Key Advantages |

| Enzymatic Resolution | Stereoselective enzyme action on a derivatized racemate. | ~45% per enantiomer (approaches 90% total) | > 99%[5] | High purity, mild conditions. |

| Preferential Crystallization | Seeding a supersaturated solution to crystallize one enantiomer. | Variable, typically < 50% | Can be high, but requires careful control. | No derivatization needed. |

| Dynamic Resolution | Combines preferential crystallization with in-situ racemization. | > 95%[9] | > 97%[9] | Overcomes 50% yield limit, highly efficient. |

L-Glutamic Acid: The Workhorse in Pharmaceutical Synthesis

L-Glutamic acid is the enantiomer predominantly used in biological systems and, consequently, in a wide range of pharmaceuticals.

Precursor to Folic Acid and Antifolate Drugs

L-Glutamic acid is an essential structural component of folic acid (Vitamin B9).[10] The biosynthesis and chemical synthesis of folic acid involve the amide bond formation between the carboxylic acid of p-aminobenzoic acid (PABA) and the amino group of L-glutamic acid.[11][12]

This same structural motif is exploited in the design of antifolate drugs, a critical class of chemotherapy agents. Methotrexate , for example, is a structural analog of folic acid where the glutamate moiety is crucial for its mechanism of action.[13] It competitively inhibits dihydrofolate reductase, an enzyme necessary for DNA and RNA synthesis, thereby targeting rapidly dividing cancer cells.[10][14]

Poly-L-Glutamic Acid (PGA) in Advanced Drug Delivery

The polymerization of L-glutamic acid creates poly-L-glutamic acid (PGA), a water-soluble, biodegradable, and non-toxic polymer.[15] These properties make it an exceptional carrier for delivering hydrophobic anticancer drugs.

Case Study: Poly-L-Glutamic Acid-Paclitaxel (PG-TXL)

Paclitaxel is a potent anticancer agent, but its extremely low water solubility presents significant formulation challenges, traditionally requiring the use of Cremophor EL, which can cause severe hypersensitivity reactions.[16] To overcome this, paclitaxel has been conjugated to a PGA backbone, creating a water-soluble nanoconjugate.[17][18][19]

This conjugate, known as paclitaxel poliglumex (e.g., XYOTAX), offers several advantages:

-

Enhanced Solubility: The PGA carrier renders the highly hydrophobic paclitaxel water-soluble, eliminating the need for toxic solubilizing agents.[16][18]

-

Passive Tumor Targeting: The macromolecular size of the conjugate allows it to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[16]

-

Controlled Release: Once inside the tumor, lysosomal enzymes like cathepsin B cleave the ester linkage, releasing the active paclitaxel directly at the site of action.[16]

Diagram of API Conjugation to PGA

Caption: Schematic of drug conjugation to a poly-L-glutamic acid carrier.

D-Glutamic Acid: A Niche but Vital Precursor

Though less common than its L-isomer, D-glutamic acid is a valuable chiral building block for specific therapeutic areas. It is often sourced from the resolution of this compound as described previously.

-

Antibacterial Agents: D-glutamic acid is a key component of the peptidoglycan layer in bacterial cell walls.[20] This makes it an important precursor for synthesizing novel antibiotics or enzyme inhibitors (e.g., glutamate racemase inhibitors) that target bacterial cell wall biosynthesis.[21]

-

Neurological Drugs: As the D-isomer of a major neurotransmitter, D-glutamic acid and its derivatives are used to develop compounds that modulate glutamate receptors, such as the NMDA receptor, for potential treatments of neurological and psychiatric disorders.[]

-

Peptide Synthesis: It is incorporated into synthetic peptides to increase their stability against enzymatic degradation, as proteases are typically specific to L-amino acid residues.

Validated Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Glutamic Acid

This protocol provides a self-validating system for the laboratory-scale resolution of this compound, grounded in established methodologies.[5][6]

Objective: To separate D- and L-glutamic acid from a racemic mixture with high enantiomeric purity.

Pillar 1: Expertise & Experience (Causality behind Choices)

-

Why Acylation? The aminoacylase enzyme is specific to N-acylated amino acids. The acetyl group acts as a handle that the enzyme recognizes and cleaves in a stereospecific manner. Direct use of this compound would not work.

-

Why pH Control? Enzymes have optimal pH ranges for activity. Maintaining the pH around 7.5-8.0 is crucial for the maximal efficiency of L-aminoacylase.